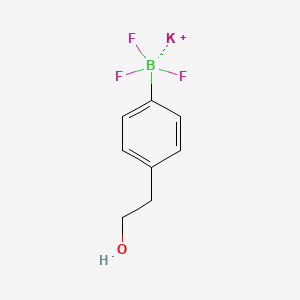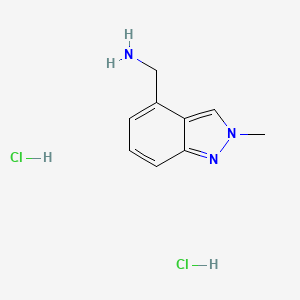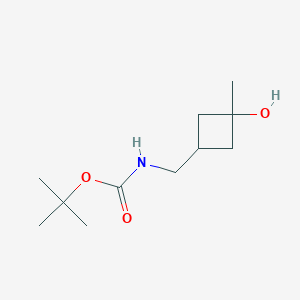
tert-Butyl ((3-hydroxy-3-methylcyclobutyl)methyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl N-{[(1r,3s)-3-hydroxy-3-methylcyclobutyl]methyl}carbamate: is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis as protecting groups for amines due to their stability and ease of removal under mild conditions . This particular compound features a tert-butyl group, which is known for its steric bulk and stability .
Méthodes De Préparation
The synthesis of tert-butyl N-{[(1r,3s)-3-hydroxy-3-methylcyclobutyl]methyl}carbamate typically involves the reaction of tert-butyl carbamate with a suitable cyclobutyl derivative. One common method includes the use of tert-butyl hydroperoxide in the presence of a catalyst to facilitate the formation of the carbamate bond . Industrial production methods often employ similar routes but on a larger scale, ensuring the purity and yield of the final product.
Analyse Des Réactions Chimiques
tert-Butyl N-{[(1r,3s)-3-hydroxy-3-methylcyclobutyl]methyl}carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride (LiAlH4) to yield the corresponding amines.
Applications De Recherche Scientifique
This compound has several applications in scientific research:
Chemistry: Used as a protecting group for amines in peptide synthesis and other organic reactions.
Biology: Employed in the study of enzyme mechanisms and protein interactions due to its stability and reactivity.
Medicine: Investigated for potential therapeutic applications, including drug development and delivery systems.
Mécanisme D'action
The mechanism of action of tert-butyl N-{[(1r,3s)-3-hydroxy-3-methylcyclobutyl]methyl}carbamate involves its ability to form stable carbamate bonds with amines. This stability is due to the steric hindrance provided by the tert-butyl group, which protects the amine from unwanted reactions. The compound can be selectively removed under acidic conditions, making it a valuable tool in organic synthesis .
Comparaison Avec Des Composés Similaires
Similar compounds include:
tert-Butyl carbamate: A simpler carbamate with similar protecting group properties.
tert-Butyl-N-methylcarbamate: Another carbamate derivative used in organic synthesis.
Boc-protected amino groups: Widely used in peptide synthesis for their stability and ease of removal.
The uniqueness of tert-butyl N-{[(1r,3s)-3-hydroxy-3-methylcyclobutyl]methyl}carbamate lies in its specific structure, which provides enhanced stability and selectivity in chemical reactions compared to other carbamates .
Propriétés
Formule moléculaire |
C11H21NO3 |
|---|---|
Poids moléculaire |
215.29 g/mol |
Nom IUPAC |
tert-butyl N-[(3-hydroxy-3-methylcyclobutyl)methyl]carbamate |
InChI |
InChI=1S/C11H21NO3/c1-10(2,3)15-9(13)12-7-8-5-11(4,14)6-8/h8,14H,5-7H2,1-4H3,(H,12,13) |
Clé InChI |
AUNRYHXFRXQBRQ-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC(C1)CNC(=O)OC(C)(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid hydrochloride](/img/structure/B13467126.png)
![2-chloro-N-[(oxolan-2-yl)methyl]-N-(prop-2-yn-1-yl)acetamide](/img/structure/B13467132.png)
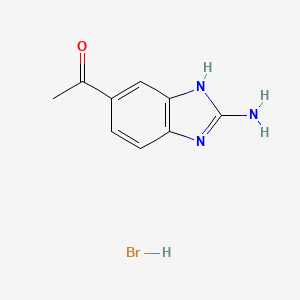
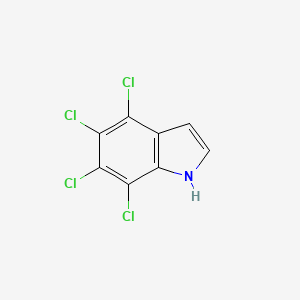
![[5-(2-Methoxyphenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol](/img/structure/B13467161.png)
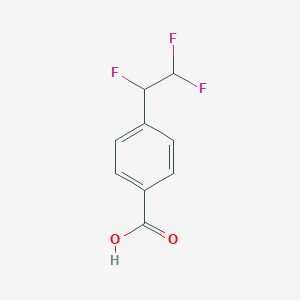
![2-(pyridin-4-yl)-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-6-ol](/img/structure/B13467167.png)

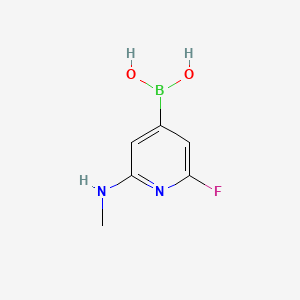
![rac-tert-butyl N-[(1R,2R)-2-[dichloro(fluorosulfonyl)methyl]cyclobutyl]carbamate](/img/structure/B13467186.png)

![3-({Bicyclo[1.1.1]pentan-1-yl}methyl)pyrrolidine hydrochloride](/img/structure/B13467188.png)
